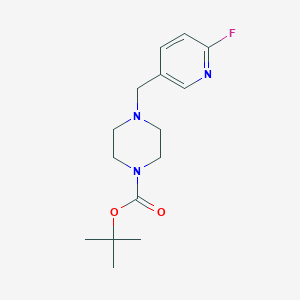

5-(Methylsulfonyl)-7-azaindole

Descripción general

Descripción

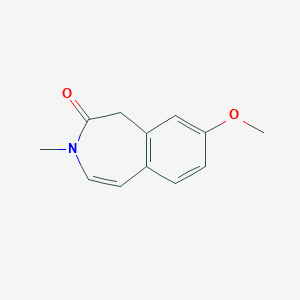

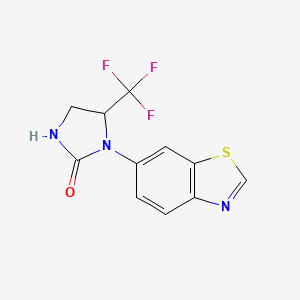

The compound “5-(Methylsulfonyl)-7-azaindole” belongs to the class of organic compounds known as azaindoles . Azaindoles are aromatic heterocyclic compounds containing an indole substituted by one or more nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole derivatives can be synthesized via various pathways . For instance, one common method involves the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide .Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzopyrrole nucleus, characteristic of indole compounds, with a methylsulfonyl group attached at the 5-position and a nitrogen atom substituted at the 7-position .Chemical Reactions Analysis

Indole derivatives, such as “this compound”, can undergo various chemical reactions. For example, they can readily undergo electrophilic substitution due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

Antitumor and Analgesic Activities

A study on 7-azaindole derivatives, including those with a methylsulfonyl group at the 1-position, revealed significant antitumor and analgesic effects. The compound 4f, with a methylsulfonyl group and a nitro group, demonstrated notable activity against breast cancer and hepatoma carcinoma cell lines, while showing minimal impact on healthy liver cells. Additionally, compounds like 3a, 3g, and 4i exhibited strong analgesic effects in mice, surpassing the effectiveness of aspirin (Liu et al., 2020).

Luminescence and Reactivity in Materials Science

7-Azaindole derivatives have been explored for their applications in biological probes and imaging, as well as in materials science for their luminescent properties. These compounds, including 7-azaindolyl derivatives, are effective blue emitters for organic light-emitting diodes and show unique reactivity toward C-H and C-X bonds in metal complexes (Zhao & Wang, 2010).

Improved Cisplatin Derivatives for Cancer Treatment

Research on cisplatin and transplatin derivatives incorporating 1-methyl-7-azaindole has shown increased toxic efficiency and selectivity for tumor cells. These compounds exhibit a distinct DNA binding mode, influencing cell cycle perturbations and the role of transcription factor p53 in their action, making them promising candidates for cancer therapy (Pracharova et al., 2015).

Chemical Synthesis and Functionalization

Studies have also focused on the efficient synthesis and functionalization of 7-azaindole derivatives. Techniques like one-pot, three-component cyclocondensation and selective metalation have been developed for creating diverse and functionalized azaindole compounds, useful in various synthetic applications, including in the pharmaceutical industry (Vilches-Herrera et al., 2012; Barl et al., 2013)(Barl et al., 2013).

Photodynamic Therapy Potential

The incorporation of 1-methyl-7-azaindole in certain compounds has shown significant potential for photodynamic therapy. These compounds, when activated by UVA light, demonstrate enhanced DNA binding and cleavage capabilities, making them viable candidates for targeted cancer treatment (Pracharova et al., 2016).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 5-(methylsulfonyl)-7-azaindole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.

Mode of Action

It is known that indole derivatives interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is likely that this compound interacts with its targets in a similar manner.

Biochemical Pathways

It is known that indole derivatives can influence a wide range of metabolites and link them to affected biochemical pathways . Therefore, it is plausible that this compound may also affect various biochemical pathways and their downstream effects.

Result of Action

It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, it is plausible that this compound may have similar molecular and cellular effects.

Action Environment

It is known that environmental factors can have a significant impact on the efficacy of various compounds . Therefore, it is plausible that environmental factors may also influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

5-(Methylsulfonyl)-7-azaindole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation processes crucial for cell signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing various biochemical pathways. For example, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, leading to a decrease in phosphorylation events . Additionally, it can modulate gene expression by interacting with DNA-binding proteins and altering their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to undergo degradation, which can affect its efficacy in biochemical assays . In in vitro studies, the stability of this compound is influenced by factors such as temperature and pH, with higher temperatures and extreme pH levels leading to faster degradation . Long-term exposure to this compound has been shown to result in changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in modulating biochemical pathways plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 oxidases . The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus . In the cytoplasm, this compound can interact with various enzymes and signaling proteins, modulating their activity . In the nucleus, it can bind to DNA and transcription factors, influencing gene expression . The localization of this compound is also regulated by post-translational modifications, which can direct it to specific cellular compartments .

Propiedades

IUPAC Name |

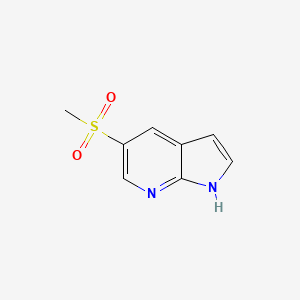

5-methylsulfonyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWXBOXLCHDHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

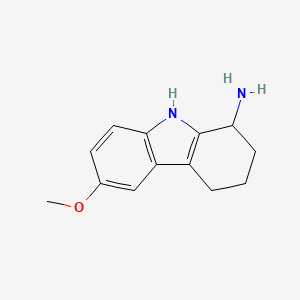

![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)

![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)

![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)

![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)